2-Amino-N-isopropylbenzenesulfonamide
Overview
Description
2-Amino-N-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which 2-amino-n-isopropylbenzenesulfonamide belongs, often target enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the action of PABA, which is essential for the production of DNA in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound affects the biochemical pathway of DNA synthesis in bacteria . This disruption of the DNA synthesis pathway leads to the inability of the bacteria to replicate, thereby inhibiting their growth .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth due to the disruption of DNA synthesis . This makes it potentially useful in the treatment of bacterial infections.
Biochemical Analysis
Biochemical Properties
2-Amino-N-isopropylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with histone deacetylase (HDAC) and kinase enzymes, showing inhibitory activity against these enzymes . These interactions are crucial as they can influence the regulation of gene expression and protein function, impacting various cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory action on HDAC can lead to changes in gene expression patterns, which can affect cell proliferation and apoptosis . Additionally, its interaction with kinase enzymes can alter cell signaling pathways, impacting cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of HDAC and kinase enzymes by binding to their active sites, preventing them from carrying out their normal functions . This inhibition can lead to changes in gene expression and protein activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over time if exposed to light or air . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the metabolic processes, influencing metabolic flux and metabolite levels . For instance, its interaction with HDAC can affect the metabolism of acetyl groups, impacting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with target enzymes and proteins, influencing its overall biochemical activity.
Properties
IUPAC Name |
2-amino-N-propan-2-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMDLZQSUMZMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588425 | |
Record name | 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761435-31-8 | |
Record name | 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.